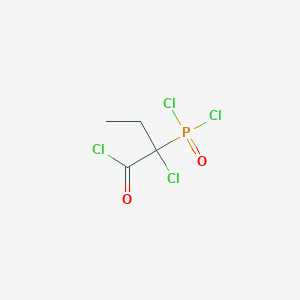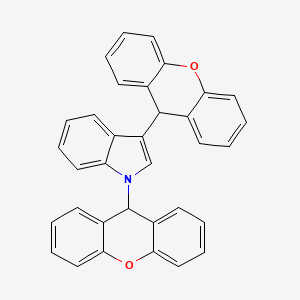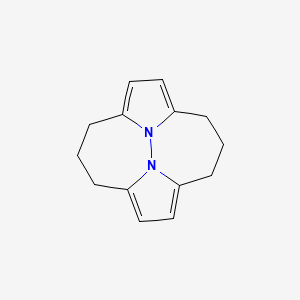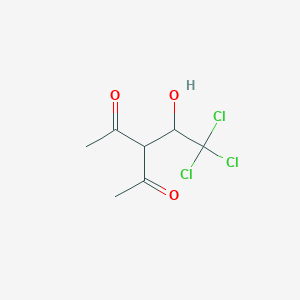
2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- is a heterocyclic organic compound that belongs to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with various functional groups attached, making it a versatile molecule with significant potential in various fields of research and industry.
Métodos De Preparación
The synthesis of 2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- involves several steps, typically starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of aniline, an aldehyde, and a suitable catalyst under controlled conditions . The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development. Additionally, it has industrial applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- can be compared with other similar compounds, such as pyrrolidinone derivatives and pyrrolidine analogs . These compounds share a similar core structure but differ in their functional groups and overall reactivity. The unique combination of functional groups in 2-Pyrrolidinone, 4-(chloromethyl)-4-hydroxy-5-imino-1-phenyl- gives it distinct properties and applications compared to its analogs . Some similar compounds include pyrrolidin-2-one, pyrrolidine-2,5-diones, and prolinol .
Propiedades
Número CAS |
55876-72-7 |
|---|---|
Fórmula molecular |
C11H11ClN2O2 |
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
4-(chloromethyl)-4-hydroxy-5-imino-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-11(16)6-9(15)14(10(11)13)8-4-2-1-3-5-8/h1-5,13,16H,6-7H2 |
Clave InChI |
HPFWONKFQXLHLK-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=N)C1(CCl)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)




![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)





